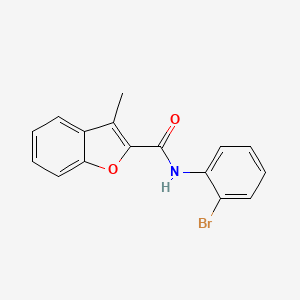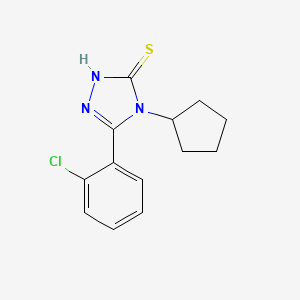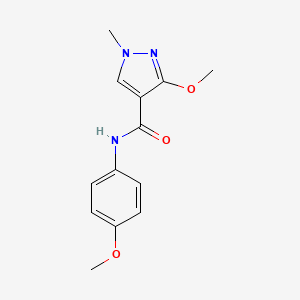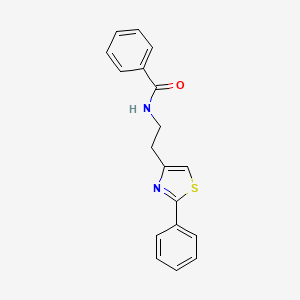![molecular formula C22H22N4O B2556169 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 956770-32-4](/img/structure/B2556169.png)
1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3’-methyl-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanone” is a complex organic molecule that contains a pyrazole ring, which is a common structure in many pharmaceutical compounds .
Molecular Structure Analysis
The compound likely contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring. The exact reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Aplicaciones Científicas De Investigación
Structural Studies and Reactivity The compound has been a subject of interest in structural studies and chemical reactions, particularly in the context of Heck reactions. For example, structural studies on bioactive compounds have demonstrated the application of 1-(3-Methyl-4-methylenepyrazolo[5,1-c][1,2,4]triazin-6(4H-yl)ethanone in Heck coupling reactions, yielding benzylidene analogues. These compounds exhibited potent anti-tumor activity in vitro, highlighting their significance in medicinal chemistry and oncology research (Iwashita et al., 2008).
Corrosion Inhibition Research on corrosion inhibition has identified derivatives of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as effective corrosion inhibitors for mild steel in hydrochloric acid environments. The inhibition efficiency of these compounds was found to increase with concentration, demonstrating their potential in protecting metals against corrosion (Jawad et al., 2020).
Mass Spectrometry and Pyrolytic Behavior The mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, including 1-(3'-Methyl-1'-Phenyl-5-(p-Tolyl)-3,4-Dihydro-1'H,2H-[3,4'-Bipyrazol]-2-yl)ethanone, has been studied to facilitate their detection and identification in plant extracts. This research is crucial for understanding the decomposition patterns of these compounds under thermal conditions (Dallakian et al., 1998).
Antimicrobial Activity A series of derivatives have been synthesized and characterized for their antimicrobial properties. These studies have shown that certain 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives exhibit significant growth inhibitory effects on fungi and special efficacy against Gram-negative bacteria, underscoring their potential as antimicrobial agents (Bochao Li et al., 2017).
Photoremovable Protecting Groups Research into photoremovable protecting groups for carboxylic acids has utilized 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives. These studies are pivotal in the field of photochemistry, where the controlled release of protected compounds can be achieved through photolysis, offering a versatile tool for synthetic and medicinal chemistry (Atemnkeng et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-9-11-18(12-10-15)21-13-22(26(24-21)17(3)27)20-14-25(23-16(20)2)19-7-5-4-6-8-19/h4-12,14,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNHEDGZXSDURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2556088.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/no-structure.png)

![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)

![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)
![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)
